molecular formula C15H11FO3 B594668 4-(2-Acetylphenyl)-2-fluorobenzoic acid CAS No. 1365271-52-8

4-(2-Acetylphenyl)-2-fluorobenzoic acid

Cat. No.: B594668
CAS No.: 1365271-52-8
M. Wt: 258.248
InChI Key: XTPPPCROVGUUCV-UHFFFAOYSA-N
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Description

4-(2-Acetylphenyl)-2-fluorobenzoic acid (CAS 1365271-52-8, molecular formula C₁₅H₁₁FO₃) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 2-acetylphenyl group at the 4-position .

Properties

IUPAC Name

4-(2-acetylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPPPCROVGUUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742842
Record name 2'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-52-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 2-acetylfluorobenzene, which can then undergo further reactions to introduce the benzoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(2-Carboxyphenyl)-2-fluorobenzoic acid.

    Reduction: 4-(2-Hydroxyphenyl)-2-fluorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Acetylphenyl)-2-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues

Fluorobenzoic acid derivatives are structurally diverse, with variations in substituent groups significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Features
4-(4-(4-(Aminomethyl)-2,6-dimethylphenyl)-1-methyl-1H-imidazol-5-yl)-2-fluorobenzoic acid Imidazole ring, dimethylphenyl, aminomethyl 367.37 Designed for NSD2-PWWP1 inhibition; enhanced binding to epigenetic targets
4-(Difluoromethoxy)-2-fluorobenzoic acid Difluoromethoxy group at 4-position 202.13 Increased hydrophobicity; potential use in agrochemicals or drug delivery
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid Piperazine-Boc protected 324.35 Intermediate in peptide-mimetic drug synthesis; improved solubility
4-(2-(5,6-Dimethoxypyrazin-2-yl)ethyl)-2-fluorobenzoic acid Pyrazine ring, dimethoxy groups 344.33 Probable precursor for D-amino acid oxidase inhibitors
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid Ethylcarbamoyl group 320.28 Optimized for receptor binding; explored in metabolic disease research

Key Structural Insights :

  • Fluorine Position : Fluorine at the 2-position of the benzoic acid is a common motif, enhancing acidity (pKa ~2.8–3.2) and resistance to enzymatic degradation .
  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl, difluoromethoxy) increase lipophilicity (logP ~2.5–3.5), while polar groups (e.g., piperazine, carbamoyl) improve aqueous solubility .

Physicochemical and Environmental Properties

  • Acidity and Solubility: Ortho-fluorine substitution lowers the pKa of the carboxylic acid group compared to non-fluorinated analogues, promoting ionization at physiological pH . Solubility varies widely: Hydrophobic derivatives (e.g., difluoromethoxy) exhibit poor water solubility (<1 mg/mL) but high organic solvent compatibility . Polar derivatives (e.g., piperazine-Boc) show moderate aqueous solubility (~10–50 mg/mL) .

Environmental and Industrial Relevance

  • Biodegradation : Fluorinated benzoic acids are metabolized incompletely by bacteria, leading to persistent metabolites (e.g., 4-(1-carboxyethyl)-2-fluorobenzoic acid) .
  • Industrial Use : Fluorobenzoates serve as tracers in oil recovery due to their stability under high-temperature conditions .

Biological Activity

4-(2-Acetylphenyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of both acetyl and fluorobenzoic acid functional groups. This unique structure confers significant chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, with one common approach being the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 2-acetylfluorobenzene, which can subsequently undergo further transformations to yield this compound.

Chemical Structure:

  • Molecular Formula: C15H13F O2
  • Molecular Weight: 252.26 g/mol
  • CAS Number: 1365271-52-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom may participate in halogen bonding, enhancing binding affinity towards enzymes and receptors.

Anti-inflammatory and Anticancer Potential

Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. For example, studies have shown that derivatives of benzoic acids can inhibit certain inflammatory pathways, suggesting that this compound may also possess similar effects .

Case Studies

  • Anti-inflammatory Activity:
    A study demonstrated that benzoic acid derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for managing inflammatory conditions .
  • Anticancer Activity:
    Another investigation focused on the cytotoxic effects of related compounds against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameKey FeaturesBiological Activity
4-(2-Acetylphenyl)benzoic acidLacks fluorine; may have different reactivityModerate anti-inflammatory effects
2-Fluoro-4-(2-hydroxyphenyl)benzoic acidContains hydroxyl group; increased solubilityEnhanced anticancer properties

Research Applications

The compound is utilized in various scientific research applications:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigating interactions with biomolecules and potential therapeutic effects.
  • Pharmaceutical Development: Exploring its use as a lead compound for new drug formulations targeting inflammation and cancer .

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